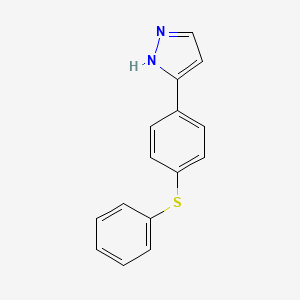
5-(4-phenylsulfanylphenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylsulfanylphenyl compounds are a class of organic compounds containing a phenylsulfanyl group attached to a phenyl ring . They are used in various fields, including medicinal chemistry and material science .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including condensation, nitration, reduction, and sulfonation . The exact synthesis process for “5-(4-phenylsulfanylphenyl)-1H-pyrazole” would depend on the specific reactions involved.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectroscopy (UV-Vis), and Nuclear Magnetic Resonance (NMR) . The exact structure of “this compound” would need to be determined experimentally.Chemical Reactions Analysis
Phenylsulfanylphenyl compounds can undergo various types of chemical reactions, including electrophilic substitution, addition, and oxidation . The specific reactions that “this compound” can undergo would depend on its molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. These properties may include melting point, boiling point, solubility, and reactivity . The specific physical and chemical properties of “this compound” would need to be determined experimentally.科学的研究の応用
Overview of Pyrazole Compounds
Pyrazole compounds, including 5-(4-phenylsulfanylphenyl)-1H-pyrazole, are recognized for their extensive applications in medicinal chemistry due to their pharmacophore nature. These compounds are pivotal in drug design, serving as the backbone for a plethora of biologically active compounds. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole compounds typically involves condensation followed by cyclization, employing various reagents and conditions, including microwave irradiation, to achieve heterocyclic structures with potential yields. These synthetic strategies allow for the annelation of different heterocyclic nuclei with pyrazoles, extending the categories of heterocyclic systems and facilitating the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Therapeutic Applications
Pyrazolines, closely related to pyrazoles, are important nitrogen-containing five-membered ring heterocyclic compounds with diverse therapeutic applications. They have been extensively studied for their antimicrobial (including antibacterial, antifungal, and antiviral), anti-inflammatory, analgesic, antidepressant, anticancer, and various other pharmacological effects. The versatility of pyrazoline derivatives in pharmacology highlights the significance of pyrazole-based compounds in therapeutic research and development (Shaaban, Mayhoub, & Farag, 2012).
Synthetic Pathways and Applications
The chemistry of pyrazole derivatives extends to their use as building blocks for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others. The unique reactivity of these compounds underlines their importance in the synthesis of heterocyclic compounds and dyes. The versatility in the reactivity of pyrazole derivatives offers mild reaction conditions for generating diverse cynomethylene dyes from a broad spectrum of precursors, indicating the potential for innovative transformations involving these compounds in the future (Gomaa & Ali, 2020).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. For example, some phenylsulfanylphenyl compounds have been found to have antimicrobial and anti-inflammatory activities . The specific mechanism of action of “5-(4-phenylsulfanylphenyl)-1H-pyrazole” would need to be determined through biological testing.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(4-phenylsulfanylphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-11-16-17-15/h1-11H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVWHNZGWKXUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

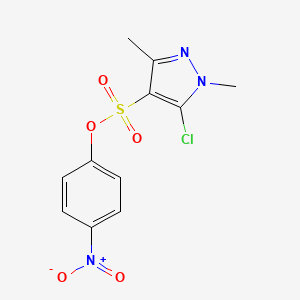
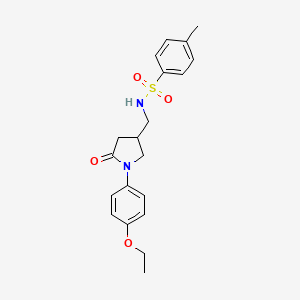
![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2470909.png)
![Ethyl 5,5,7,7-tetramethyl-2-[(3-nitrobenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2470912.png)
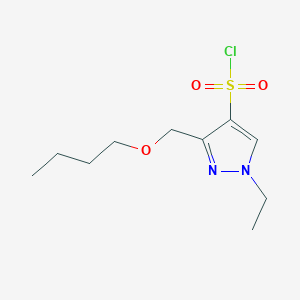
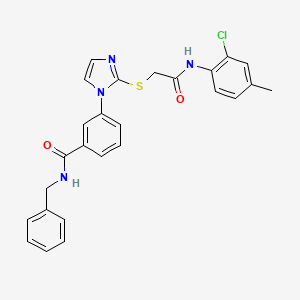


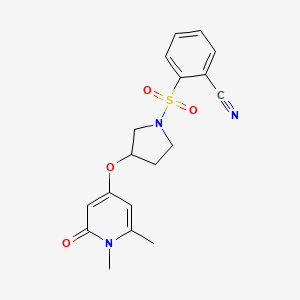


![N-(4-fluoro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2470925.png)
![4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470926.png)
